![molecular formula C8H9FN2O2 B156232 2-(4-Fluorophenoxy)acetohydrazide CAS No. 1737-62-8](/img/structure/B156232.png)
2-(4-Fluorophenoxy)acetohydrazide
Overview
Description
“2-(4-Fluorophenoxy)acetohydrazide” is a chemical compound with the molecular formula C8H9FN2O2 . It is also known as "4-Fluorophenoxyacetic acid hydrazide" .
Synthesis Analysis
While specific synthesis methods for “2-(4-Fluorophenoxy)acetohydrazide” were not found, similar compounds such as “2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide” have been synthesized and evaluated for anticonvulsant activity .Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenoxy)acetohydrazide” consists of an acetohydrazide group attached to a 4-fluorophenoxy group . The molecular weight is 184.17 g/mol .Physical And Chemical Properties Analysis
“2-(4-Fluorophenoxy)acetohydrazide” has a predicted density of 1.281±0.06 g/cm3, a predicted boiling point of 408.8±25.0 °C, and a melting point of 129-134 °C (lit.) . The vapor pressure is 6.84E-07mmHg at 25°C .Scientific Research Applications
2-(4-Fluorophenoxy)acetohydrazide: A Comprehensive Analysis
Molecular Simulation and Visualization: 2-(4-Fluorophenoxy)acetohydrazide is utilized in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These tools can produce impressive simulation visualizations that are crucial for understanding molecular interactions and dynamics .
Therapeutic Applications: This compound has gained attention for its potential therapeutic applications. Although specific details are not provided in the search results, compounds like 2-(4-Fluorophenoxy)acetohydrazide are often explored for their biological activity and possible use in drug development.
Environmental Applications: There is mention of environmental applications for this compound, suggesting its use in studies related to environmental science and possibly in the development of eco-friendly materials or processes.
Anticonvulsant Agent Research: Some studies have explored similar compounds for their anticonvulsant properties. While not directly mentioned for 2-(4-Fluorophenoxy)acetohydrazide, it’s possible that this compound could also be investigated for such properties given its structural similarities to other researched compounds .
Synthesis and Chemical Structure Analysis: The compound’s synthesis and chemical structure are of interest in the scientific community, indicating its role in chemical research and education related to organic synthesis techniques .
Safety and Hazards
Future Directions
While specific future directions for “2-(4-Fluorophenoxy)acetohydrazide” are not available, similar compounds have been studied for their potential anticonvulsant activities . This suggests that “2-(4-Fluorophenoxy)acetohydrazide” and related compounds could be further explored for their potential medicinal properties.
properties
IUPAC Name |
2-(4-fluorophenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIHQPCBPNHCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352852 | |
Record name | 2-(4-fluorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)acetohydrazide | |
CAS RN |
1737-62-8 | |
Record name | 2-(4-fluorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorophenoxyacetic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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